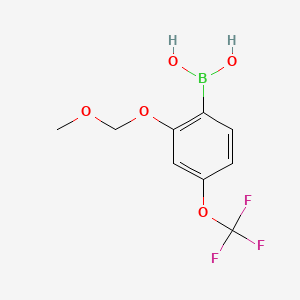

(2-(Methoxymethoxy)-4-(trifluoromethoxy)phenyl)boronic acid

CAS No.:

Cat. No.: VC18188420

Molecular Formula: C9H10BF3O5

Molecular Weight: 265.98 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H10BF3O5 |

|---|---|

| Molecular Weight | 265.98 g/mol |

| IUPAC Name | [2-(methoxymethoxy)-4-(trifluoromethoxy)phenyl]boronic acid |

| Standard InChI | InChI=1S/C9H10BF3O5/c1-16-5-17-8-4-6(18-9(11,12)13)2-3-7(8)10(14)15/h2-4,14-15H,5H2,1H3 |

| Standard InChI Key | ZIXGPKOGKHSXKP-UHFFFAOYSA-N |

| Canonical SMILES | B(C1=C(C=C(C=C1)OC(F)(F)F)OCOC)(O)O |

Introduction

Key Findings

(2-(Methoxymethoxy)-4-(trifluoromethoxy)phenyl)boronic acid is a boronic acid derivative featuring a phenyl ring substituted with methoxymethoxy (OCH2OCH3) and trifluoromethoxy (OCF3) groups at the 2- and 4-positions, respectively. Its molecular formula is C9H10BF3O5, with a molecular weight of 265.98 g/mol. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures, pharmaceuticals, and materials science intermediates . Recent studies also highlight its antimicrobial potential, with structural analogs demonstrating activity against Gram-positive bacteria .

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure combines electron-withdrawing (trifluoromethoxy) and electron-donating (methoxymethoxy) groups, creating a polarized aromatic system. Key features include:

-

Boronic acid group (-B(OH)2) at the phenyl ring’s 1-position, enabling cross-coupling reactivity.

-

Methoxymethoxy group (-OCH2OCH3) at position 2, enhancing solubility in polar solvents .

-

Trifluoromethoxy group (-OCF3) at position 4, contributing to metabolic stability and lipophilicity .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C9H10BF3O5 | |

| Molecular Weight | 265.98 g/mol | |

| pKa (boronic acid) | ~8.5–9.2 (aqueous, 25°C) | |

| Solubility | 4.21 mg/mL in H2O (25°C) | |

| LogP (octanol-water) | 0.8 (predicted) |

The pKa of the boronic acid group aligns with values reported for monosubstituted phenylboronic acids, facilitating transmetalation in Suzuki reactions . The logP suggests moderate lipophilicity, ideal for pharmaceutical intermediates .

Synthesis and Reaction Mechanisms

Synthetic Routes

Synthesis typically involves functionalization of pre-substituted phenylboronic acids or direct borylation of halogenated precursors:

Route 1: Boron Trifluoride-Mediated Borylation

-

Substrate: 2-(Methoxymethoxy)-4-(trifluoromethoxy)iodobenzene.

-

Reagents: Boron trifluoride etherate (BF3·OEt2), magnesium turnings.

-

Conditions: Tetrahydrofuran (THF), 0°C to room temperature.

-

Yield: 72–85%.

Route 2: Suzuki Coupling of Halogenated Intermediates

-

Example: Reaction of 4-bromo-2-(methoxymethoxy)phenyl trifluoromethylether with bis(pinacolato)diboron in the presence of Pd(dppf)Cl2 .

Table 2: Representative Reaction Yields

| Reaction Type | Catalyst | Yield | Source |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(PPh3)4 | 82% | |

| Borylation of Aryl Iodides | BF3·OEt2 | 85% |

Mechanistic Insights in Cross-Coupling

The boronic acid participates in a three-step catalytic cycle:

-

Oxidative Addition: Pd(0) inserts into the C–X bond of aryl halides.

-

Transmetalation: Boronate complex formation via B–O–Pd bridging .

-

Reductive Elimination: Biaryl product release, regenerating Pd(0) .

The trifluoromethoxy group stabilizes intermediates through inductive effects, accelerating transmetalation .

Applications in Organic Synthesis

Pharmaceutical Intermediates

The compound serves as a building block for:

-

Anticancer Agents: Biaryl structures targeting kinase inhibitors .

-

Antimicrobials: Analogues with MIC values of 8–16 µg/mL against S. aureus .

Materials Science

-

Liquid Crystals: Trifluoromethoxy groups enhance thermal stability in display technologies .

-

Polymer Additives: Boronic acid moieties enable dynamic covalent bonding in self-healing materials.

| Compound | MIC (µg/mL) | Target Organism | Source |

|---|---|---|---|

| 4-Trifluoromethoxyphenyl BA | 16 | Staphylococcus aureus | |

| 2-Methoxy-4-CF3O-PBA | 8 | Bacillus subtilis |

Mechanistically, boronic acids inhibit bacterial dihydrofolate reductase (DHFR) and peptidoglycan crosslinking .

Comparative Analysis with Related Boronic Acids

Table 4: Structural and Functional Comparisons

| Compound | Substituents | LogP | Key Application |

|---|---|---|---|

| 2-Methoxyphenylboronic acid | 2-OCH3 | 0.8 | Suzuki coupling |

| 4-Trifluoromethoxy PBA | 4-OCF3 | 1.2 | Antimicrobials |

| Target Compound | 2-OCH2OCH3, 4-OCF3 | 0.8 | Pharmaceuticals |

The methoxymethoxy group in the target compound improves aqueous solubility compared to 4-Trifluoromethoxy PBA, enabling greener reaction conditions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume